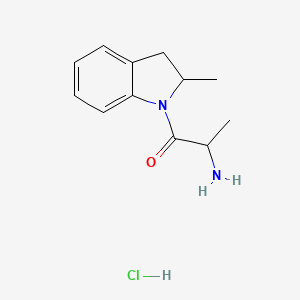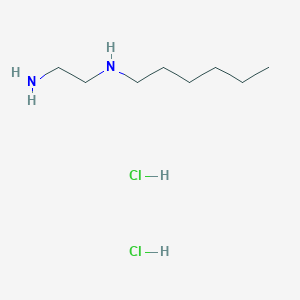
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, commonly known as EFOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFOT belongs to the class of pyridinecarboxylate derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of EFOT is not fully understood. However, studies have shown that EFOT exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. EFOT has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and physiological effects:
EFOT has been shown to possess various biochemical and physiological effects. In vitro studies have shown that EFOT possesses anti-inflammatory, antioxidant, and anticancer properties. EFOT has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that EFOT possesses neuroprotective, anti-inflammatory, and anticancer properties.
Advantages and Limitations for Lab Experiments
EFOT possesses various advantages and limitations for lab experiments. The advantages of EFOT include its low toxicity, high stability, and ease of synthesis. The limitations of EFOT include its low solubility in water and its limited bioavailability.
Future Directions
EFOT has a wide range of potential applications in various fields. Future studies should focus on elucidating the mechanism of action of EFOT and identifying its targets. Further studies should also investigate the potential use of EFOT in the treatment of neurodegenerative diseases and the synthesis of new materials. In addition, studies should focus on improving the solubility and bioavailability of EFOT for increased efficacy.
Synthesis Methods
EFOT can be synthesized using various methods, including the Hantzsch reaction, Biginelli reaction, and Mannich reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, ammonium acetate, and a β-dicarbonyl compound with an aldehyde or ketone in the presence of a catalyst. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea or thiourea, and an aldehyde or ketone in the presence of a catalyst. The Mannich reaction involves the condensation of a β-dicarbonyl compound, formaldehyde, and a primary or secondary amine in the presence of a catalyst. The synthesis of EFOT using the Hantzsch reaction is the most common method.
Scientific Research Applications
EFOT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EFOT has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. EFOT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In agriculture, EFOT has been shown to possess insecticidal and fungicidal properties. EFOT has also been studied for its potential use in the synthesis of new materials, such as metal-organic frameworks.
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-3-20-15(19)14-9(2)17-13(18)8-12(14)10-4-6-11(16)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQKYRJYGERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)



![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2932907.png)

![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)

